molecular formula C32H32O13 B1246675 Myrciacitrin IV

Myrciacitrin IV

カタログ番号 B1246675
分子量: 624.6 g/mol
InChIキー: VPHZQTMMIZNNMH-DHVWHUDASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myrciacitrin IV is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 5', methyl groups at positions 6 and 8 and a (6''-O-p-coumaroyl)-beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucoside, a flavanone glycoside, a monosaccharide derivative, a trihydroxyflavanone and a cinnamate ester. It derives from a trans-4-coumaric acid.

科学的研究の応用

Aldose Reductase Inhibition

Myrciacitrin IV, a flavanone glucoside, has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Studies have isolated myrciacitrin IV from the leaves of the Brazilian Myrcia multiflora and demonstrated its effectiveness in inhibiting this enzyme, suggesting potential applications in managing diabetes-related issues (Matsuda, Nishida, & Yoshikawa, 2002); (Yoshikawa, Shimada, Nishida, Li, Toguchida, Yamahara, & Matsuda, 1998).

Anti-Inflammatory and Antioxidant Properties

Quercitrin, a compound structurally related to myricitrin (which includes myrciacitrin IV), exhibits significant anti-inflammatory and antioxidant properties. This has been particularly noted in experimental models of colitis, where quercitrin demonstrated an ability to reduce inflammation and oxidative stress in affected tissues, thereby aiding in the recovery of the inflamed mucosa (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004); (Sánchez de Medina, Vera, Gálvez, & Zarzuelo, 2002).

Anticancer Activity

Myricetin and myricitrin, which are closely related to myrciacitrin, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds, particularly in combination, can inhibit the growth of prostate cancer cells and induce apoptosis, suggesting a role in cancer treatment (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).

Diabetic Nephropathy Treatment

In a study exploring the therapeutic potential of myricitrin against diabetic nephropathy, myricitrin exhibited hypoglycemic effects and attenuated high glucose-induced toxicity. This suggests its utility in managing diabetic complications, especially diabetic nephropathy (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).

Hepatoprotective Effects

Myricitrin has demonstrated hepatoprotective effects in various studies. It has shown significant efficacy in reducing liver damage caused by toxins like carbon tetrachloride, suggesting its application in treating liver diseases (Domitrović, Rashed, Cvijanović, Vladimir-knežević, Škoda, & Višnić, 2015).

Antioxidant and Anti-Inflammatory Effects in Liver Toxicity

Quercitrin, similar to myrciacitrin, has shown efficacy in attenuating liver damage induced by acetaminophen in both cell and animal models. Its action involves enhancing the expression of antioxidant genes and suppressing inflammation, indicating its potential role in mitigating liver toxicity (Truong, Ko, Jun, & Jeong, 2016).

Antidiabetic and Antioxidant Effects

Quercitrin, through its antioxidant activity, has shown potential in improving the antioxidant status in diabetic rat tissues, indicating a role in managing oxidative stress associated with diabetes (Babujanarthanam, Kavitha, Rao, & Pandian, 2011).

特性

製品名

Myrciacitrin IV

分子式

C32H32O13

分子量

624.6 g/mol

IUPAC名

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1

InChIキー

VPHZQTMMIZNNMH-DHVWHUDASA-N

異性体SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O

正規SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrciacitrin IV
Reactant of Route 2
Myrciacitrin IV
Reactant of Route 3
Myrciacitrin IV
Reactant of Route 4
Myrciacitrin IV
Reactant of Route 5
Myrciacitrin IV
Reactant of Route 6
Myrciacitrin IV

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。